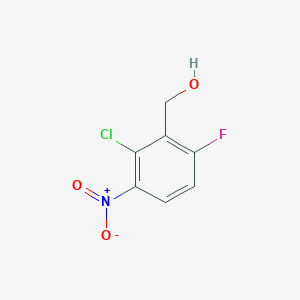
N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: is a complex organic compound that features a pyridine ring substituted with a nitro group, a diethylamino group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps:
Amination: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.
Borylation: The dioxaborolane moiety is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a suitable catalyst like palladium.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction of the Nitro Group: Formation of N,N-Diethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Bioconjugation: The dioxaborolane moiety can be used for bioconjugation with biomolecules.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects depends on the specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In bioconjugation, the dioxaborolane moiety can form stable complexes with biomolecules, enabling targeted delivery or imaging.
Comparison with Similar Compounds
- N,N-Diethyl-4-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in various applications. The combination of a nitro group, diethylamino group, and dioxaborolane moiety in a single molecule provides a versatile platform for diverse chemical transformations and applications.
Properties
Molecular Formula |
C15H24BN3O4 |
|---|---|
Molecular Weight |
321.18 g/mol |
IUPAC Name |
N,N-diethyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H24BN3O4/c1-7-18(8-2)13-12(9-11(10-17-13)19(20)21)16-22-14(3,4)15(5,6)23-16/h9-10H,7-8H2,1-6H3 |
InChI Key |
RLKPSKKEPUWNJW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N(CC)CC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one](/img/structure/B13041584.png)

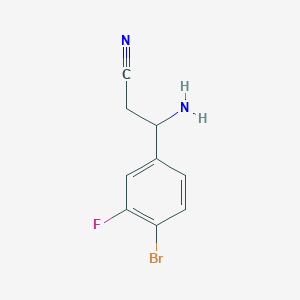


![7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13041609.png)
![(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13041616.png)
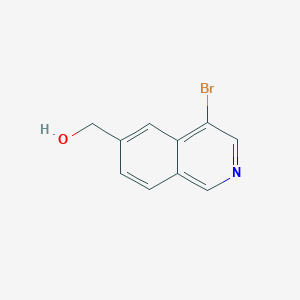
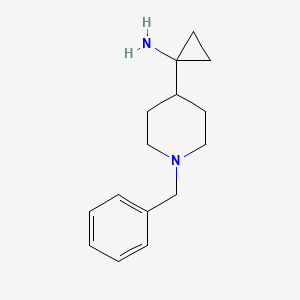
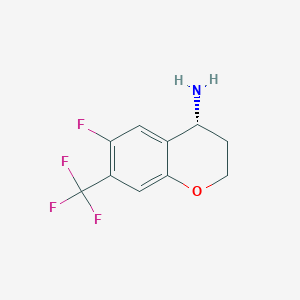
![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine](/img/structure/B13041643.png)
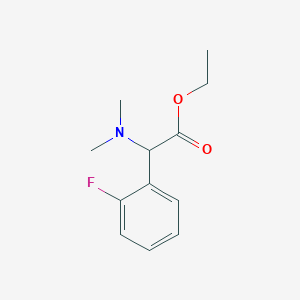
![Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13041655.png)
